An In-depth Technical Guide to Dibromofluorescein for Researchers and Drug Development Professionals
An In-depth Technical Guide to Dibromofluorescein for Researchers and Drug Development Professionals
Introduction: 4',5'-Dibromofluorescein, a derivative of the highly versatile fluorescein molecule, is a valuable tool in a wide array of scientific disciplines, particularly in biomedical research and drug development. This xanthene dye is recognized for its fluorescent properties, which make it an excellent marker for visualizing cellular components and biomolecules. Its utility extends to various applications, including histology, microscopy, and as a ligand in protein studies. This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of 4',5'-Dibromofluorescein, alongside insights into its practical applications and experimental considerations.
Core Properties of 4',5'-Dibromofluorescein
Dibromofluorescein is an orange to red powder that belongs to the xanthene dye family.[1] Its chemical structure consists of a xanthene core with two bromine atoms substituted at the 4' and 5' positions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4',5'-Dibromofluorescein is presented in the table below, offering a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [2][3][4] |
| Molecular Weight | 490.1 g/mol | [1][2][4] |
| Appearance | Orange or red powder | [1][5] |
| Melting Point | 270-273 °C | [1][2][3] |
| pKa | 8.14 ± 0.20 (Predicted) | [3][5] |
Solubility Profile
The solubility of 4',5'-Dibromofluorescein varies across different solvents, a critical consideration for preparing stock solutions and staining protocols.
| Solvent | Solubility | Observations | Source |
| Water | Slightly soluble (0.3 mg/ml) | Gives an orange solution with faint yellow fluorescence. | [1][2][5] |
| Ethanol | Soluble (30 mg/ml) | Yields an orange solution with greenish-yellow fluorescence. | [1][2][5] |
| Acetone | Soluble | Produces a pink solution with yellow fluorescence. | [1][5] |
| 0.5N NH₄OH (with heat) | 10 mg/ml | Forms a clear to slightly dark orange solution. | [2] |
| Ethylene glycol methyl ester | 80 mg/ml | [2] | |
| Concentrated H₂SO₄ | Soluble | Results in a red-yellow solution, which turns yellow-brown with orange precipitation upon dilution. | [1][5] |
Spectral Characteristics
The fluorescent nature of Dibromofluorescein is central to its applications. Its absorption and emission maxima can be influenced by the solvent and pH.
| Spectral Property | Wavelength (nm) | Conditions/Notes | Source |
| Absorption Maximum (λ_max_) | 370 or 450 | Varies by source and conditions. | [1][6] |
| Emission Maximum (λ_em_) | 480 or 517 | The peak at 517 nm is noted when excited at 494 nm and is relevant for pH measurements. | [1] |
Applications in Research and Development
4',5'-Dibromofluorescein is a versatile tool with a broad range of applications in scientific research.
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Biological Staining: It is widely used as a biological stain in histology and microscopy to visualize various cellular components, including collagen fibers and connective tissues.[1]
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Protein Analysis: The dye is employed to stain proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] It is also utilized as a ligand for studying protein properties through spectral analysis.[1]
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Fluorescent Probes and Tracers: Its strong fluorescence makes it an excellent marker for visualizing cellular processes and tracking molecules within cells.[7]
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pH Indication: Dibromofluorescein can function as a pH indicator, appearing yellow at low pH values and turning pink or red in alkaline conditions.[1]
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Chemotherapeutic Research: It has shown potential chemotherapeutic properties and has been studied in the context of treating cancer cells.[1]
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Cosmetics and Inks: Beyond the laboratory, it is used as a color additive in medicines and cosmetics and in the production of inks.[1]
Experimental Considerations and Methodologies
The successful application of 4',5'-Dibromofluorescein hinges on appropriate experimental design and execution. The following diagram illustrates a general workflow for utilizing this dye in a typical cell staining and fluorescence microscopy experiment.
A critical step in this workflow is the preparation of the staining solution. Given its variable solubility, the choice of solvent should be tailored to the specific experimental requirements. For instance, for live-cell imaging, a buffer with low organic solvent concentration is preferable, whereas for fixed samples, a higher concentration of an organic solvent like ethanol might be used to prepare a stock solution.
Signaling Pathway Visualization
While Dibromofluorescein itself is not a direct participant in signaling pathways, it is a crucial tool for visualizing the outcomes of these pathways, such as changes in cellular morphology or the localization of specific proteins. The following diagram illustrates a conceptual relationship where a signaling pathway leads to a cellular event that can be visualized using Dibromofluorescein.
In this conceptual diagram, an external stimulus triggers a signaling cascade, resulting in a specific cellular response. This response, which could be a change in the expression or localization of a target protein, is then made visible through staining with Dibromofluorescein and subsequent fluorescence imaging. This demonstrates the indirect but vital role of such fluorescent dyes in elucidating complex biological processes.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. 4 5- Dibromofluorescein | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. 4',5'-DIBROMOFLUORESCEIN CAS#: 596-03-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
